N-(1-((四氢-2H-吡喃-4-基)甲基)-1H-吡唑-4-基)吡啶-3-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
科学研究应用
Cancer Treatment
This compound has been identified as a modulator of Protein Phosphatase 2A (PP2A) , which plays a critical role in the negative control of cell growth and division . By influencing PP2A activity, it can be used to treat various forms of cancer. The modulation of PP2A can lead to the inhibition of tumor growth and the induction of apoptosis in cancerous cells.
Diabetes Management
The compound’s role in PP2A modulation also extends to potential applications in diabetes management . By affecting the signaling pathways involved in insulin regulation, it could be used to develop new therapeutic strategies for controlling blood sugar levels in diabetic patients.
Autoimmune Disorders
Autoimmune diseases, where the body’s immune system attacks healthy cells, could be ameliorated by this compound through its regulatory effects on PP2A . It may help in reducing the abnormal immune response and provide a new avenue for treatment.
Organ Transplantation
In the context of solid organ transplant rejection and graft vs host disease, the compound could be used to modulate the immune response, potentially reducing the risk of rejection and improving transplant outcomes .
Respiratory Diseases
For chronic obstructive pulmonary disease (COPD), the compound’s modulation of PP2A may offer a new method to manage inflammation and tissue damage associated with this condition .
Liver Diseases
The compound has potential applications in treating non-alcoholic fatty liver disease and chronic liver disease by targeting the underlying mechanisms of inflammation and cell damage .
Cardiovascular Diseases
The modulation of PP2A by this compound could also have implications for treating conditions like abdominal aortic aneurysm, heart failure, and cardiac hypertrophy, by influencing the cellular pathways involved in these diseases .
Neurodegenerative Diseases
Finally, the compound’s impact on PP2A activity could be beneficial in the context of neurodegenerative diseases, where it might help in the regulation of neuronal signaling and protection against degenerative processes .
属性
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c19-22(20,14-2-1-5-15-9-14)17-13-8-16-18(11-13)10-12-3-6-21-7-4-12/h1-2,5,8-9,11-12,17H,3-4,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUISUQDISXATBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。